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Solubility Profile of 2-(1-Cyclohexenyl)cyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)cyclohexanone

Cat. No.: B073363

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This technical guide provides a comprehensive overview of the solubility of **2-(1-Cyclohexenyl)cyclohexanone** in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound, this document summarizes the available qualitative and quantitative information. To further aid researchers, the solubility profile of the structurally related compound, cyclohexanone, is also presented for comparative purposes. This guide also includes a detailed experimental protocol for the synthesis and purification of **2-(1-Cyclohexenyl)cyclohexanone**, a critical intermediate in various synthetic pathways.

Solubility Data

Precise, quantitative solubility data for **2-(1-Cyclohexenyl)cyclohexanone** in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and a single quantitative value for water solubility have been reported. The following table summarizes the available information.



Solvent	2-(1- Cyclohexenyl)cyclohexano ne	Cyclohexanone (for comparison)
Water	300 mg/L @ 25 °C (sparingly soluble)	Slightly soluble[1][2][3][4]
Alcohol (e.g., Ethanol)	Insoluble[5][6][7]	Miscible[8][9][10]
Benzene	Used as a reaction solvent (menstruum), suggesting good solubility	Miscible[8][10]
Toluene	Used as a reaction solvent (menstruum), suggesting good solubility	Miscible[11]
Ether (e.g., Diethyl Ether)	Used in workup procedures, suggesting good solubility[12]	Miscible[8][10][12]
Hexane	Used for extraction, suggesting good solubility[12]	Miscible with most organic solvents[1][2][3][4][8]
Acetone	No specific data found	Soluble[12]
Chloroform	No specific data found	Miscible[8][10]

Experimental Protocols

The synthesis of **2-(1-Cyclohexenyl)cyclohexanone** is typically achieved through the acid-catalyzed self-condensation of cyclohexanone. Several methods have been reported, and a general procedure is detailed below.

Synthesis of 2-(1-Cyclohexenyl)cyclohexanone via Self-Condensation of Cyclohexanone

This protocol is based on methods described in the literature, which utilize a solid acid catalyst for the dehydration and condensation of cyclohexanone.[9][13]

Materials:



- Cyclohexanone
- Solid acid catalyst (e.g., Al(OH)₃ treated with sulfuric acid)[9]
- Benzene or Toluene (as a water-carrying agent)
- Nitrogen gas supply
- Reactor equipped with a mechanical stirrer and a system for azeotropic removal of water (e.g., Dean-Stark apparatus)

Procedure:

- Charge the reactor with cyclohexanone and the solid acidic catalyst. The catalyst loading is typically around 2-3% by weight of the cyclohexanone.[13]
- Add a suitable solvent, such as benzene or toluene, to act as a water-carrying agent.
- Begin stirring the mixture and heat the reactor to a temperature between 130°C and 150°C.
 [9]
- Introduce a slow stream of nitrogen gas to aid in the removal of the water produced during the reaction.
- Continuously remove the water generated from the reaction mixture using a Dean-Stark apparatus or a similar setup. The removal of water drives the equilibrium towards the formation of the product.
- Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of cyclohexanone. The reaction is typically run for several hours.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the solid catalyst.
- Wash the organic phase with water to remove any residual acid and unreacted starting material.



- Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield 2-(1-Cyclohexenyl)cyclohexanone.

Purification by Low-Temperature Crystallization

A method for separating **2-(1-Cyclohexenyl)cyclohexanone** from its conjugated isomer, 2-cyclohexylidenecyclohexanone, involves low-temperature crystallization from a hydrocarbon solvent.[12]

Materials:

- Crude mixture of 2-(1-Cyclohexenyl)cyclohexanone and 2-cyclohexylidenecyclohexanone
- Hydrocarbon solvent (e.g., hexane)
- Crystallization tube with a controlled-rate lowering device
- Cooling bath capable of reaching -35°C

Procedure:

- Dissolve the crude ketone mixture in a minimal amount of a suitable hydrocarbon solvent, such as hexane.
- Place the solution in a crystallization tube.
- Suspend the tube from a controlled-rate lowering device and immerse the tip of the tube into a cooling bath set at -35°C.
- Once the first crystals form, lower the tube into the bath at a slow, controlled rate (e.g., 2 mm per minute) until approximately 80% of the tube's contents are submerged.
- Withdraw the tube from the cooling bath and decant the remaining liquid portion, which is enriched in the desired 2-(1-Cyclohexenyl)cyclohexanone isomer.



• The solid crystalline portion, enriched in 2-cyclohexylidenecyclohexanone, can be further purified if desired.

Visualizations

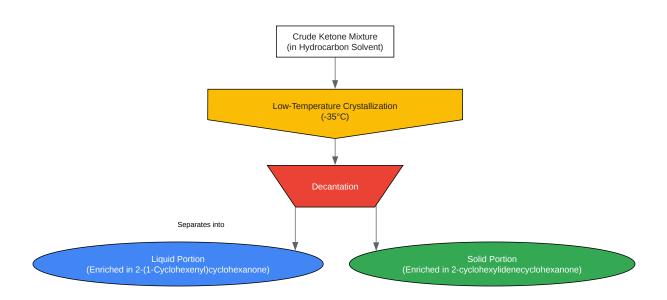
The following diagrams illustrate the synthesis workflow and the logical relationship of the purification process.



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Caption: Synthesis workflow for **2-(1-Cyclohexenyl)cyclohexanone**.





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Caption: Purification by low-temperature crystallization.

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